5'-Choloro-5'-deoxy-N6-methyladenosine

Overview

Description

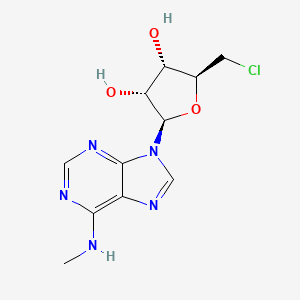

5’-Choloro-5’-deoxy-N6-methyladenosine is a synthetic nucleoside analog. It is structurally similar to adenosine, a naturally occurring nucleoside, but with modifications at the 5’ and N6 positions. The compound has a molecular formula of C11H14ClN5O3 and a molecular weight of 299.71 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Choloro-5’-deoxy-N6-methyladenosine typically involves the following steps:

Starting Material: The synthesis begins with adenosine as the starting material.

Chlorination: The 5’-hydroxyl group of adenosine is selectively chlorinated using reagents such as thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to form 5’-chloro-5’-deoxyadenosine.

Industrial Production Methods

Industrial production of 5’-Choloro-5’-deoxy-N6-methyladenosine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Common industrial methods include:

Batch Processing: Conducting the reactions in large reactors with controlled temperature and pressure.

Purification: Using techniques such as crystallization, chromatography, and recrystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5’-Choloro-5’-deoxy-N6-methyladenosine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5’ position can be substituted with other nucleophiles such as hydroxyl groups, amines, or thiols.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the N6 position.

Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield adenosine derivatives.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are employed.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Major Products

Substitution Products: Depending on the nucleophile, products such as 5’-hydroxy-5’-deoxy-N6-methyladenosine or 5’-amino-5’-deoxy-N6-methyladenosine are formed.

Oxidation Products: Oxidation at the N6 position can yield N6-formyladenosine derivatives.

Hydrolysis Products: Hydrolysis can produce adenosine and its derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research has demonstrated that 5'-Chloro-5'-deoxy-N6-methyladenosine exhibits significant antitumor properties. In xenograft models , this compound has shown tumor growth inhibition rates of up to 60% at doses of 20 mg/kg . Studies indicate that it induces apoptosis in cancer cells while minimizing effects on normal cells, suggesting its potential as a targeted cancer therapy .

Case Study Example : A study focusing on breast cancer models reported that treatment with this compound resulted in substantial apoptosis induction, highlighting its efficacy in selectively targeting malignant cells.

Molecular Biology

RNA Modification Studies

As a modified nucleoside, 5'-Chloro-5'-deoxy-N6-methyladenosine plays a crucial role in RNA modification research. It is utilized to investigate the effects of methylation on RNA stability and function. The compound can be incorporated into RNA sequences, allowing researchers to study its impact on gene expression and cellular processes such as apoptosis and differentiation .

Chemical Synthesis Techniques

The incorporation of 5'-Chloro-5'-deoxy-N6-methyladenosine into RNA has been achieved through various chemical methods, including solid-phase synthesis and enzymatic approaches. These techniques enable the precise modification of RNA molecules, facilitating studies on the biological roles of methylated nucleotides in cellular signaling and regulation .

Therapeutic Development

Anti-inflammatory Effects

In addition to its anticancer properties, 5'-Chloro-5'-deoxy-N6-methyladenosine has demonstrated anti-inflammatory effects in preclinical models. Research indicates that it can reduce inflammation markers in conditions such as induced arthritis, showcasing its potential for treating inflammatory diseases.

Case Study Example : A study assessing the compound's efficacy in models of arthritis reported significant reductions in paw swelling, indicating its therapeutic potential in managing inflammatory responses.

Quantitative Metabolomics

Recent advancements have enabled the development of sensitive quantitative methods for analyzing nucleosides and their modified analogs, including 5'-Chloro-5'-deoxy-N6-methyladenosine. These methods are applied to biological samples, such as urine from bladder cancer patients, to understand the metabolite excretion patterns associated with disease progression and treatment outcomes .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Antitumor activity in xenograft models | Up to 60% tumor growth inhibition at 20 mg/kg |

| Apoptosis induction in breast cancer models | Significant apoptosis with minimal normal cell impact | |

| Molecular Biology | RNA modification studies | Insights into RNA stability and gene expression |

| Chemical synthesis techniques | Successful incorporation into RNA sequences | |

| Therapeutic Development | Anti-inflammatory effects | Reduced inflammation markers in arthritis models |

| Potential for treating inflammatory diseases | Significant reduction in paw swelling | |

| Quantitative Metabolomics | Analysis of nucleosides in biological samples | Insights into metabolite patterns post-tumor resection |

Mechanism of Action

The mechanism of action of 5’-Choloro-5’-deoxy-N6-methyladenosine involves its incorporation into nucleic acids or interaction with nucleoside receptors. The compound can:

Inhibit Enzymes: Act as a competitive inhibitor of enzymes involved in nucleoside metabolism.

Modulate Receptors: Bind to adenosine receptors, affecting cellular signaling pathways.

Incorporation into DNA/RNA: Get incorporated into DNA or RNA, leading to chain termination or mutations.

Comparison with Similar Compounds

Similar Compounds

5’-Chloro-5’-deoxyadenosine: Lacks the N6-methyl group, making it less effective in certain biochemical applications.

N6-Methyladenosine: Lacks the 5’-chloro group, affecting its reactivity and interaction with enzymes.

5’-Deoxyadenosine: Lacks both the 5’-chloro and N6-methyl groups, resulting in different biological activities.

Uniqueness

5’-Choloro-5’-deoxy-N6-methyladenosine is unique due to its dual modifications at the 5’ and N6 positions. These modifications enhance its stability, reactivity, and potential as a research tool and therapeutic agent .

Biological Activity

5'-Choloro-5'-deoxy-N6-methyladenosine (5'-Cl-5'-d-N6-mA) is a modified nucleoside that exhibits significant biological activity, particularly through its interactions with adenosine receptors and its incorporation into nucleic acids. This article explores its synthesis, mechanisms of action, biological effects, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of 5'-Cl-5'-d-N6-mA typically involves two main steps:

- Chlorination : The 5'-hydroxyl group of adenosine is chlorinated using reagents like thionyl chloride (SOCl2) or phosphorus oxychloride (POCl3) to yield 5'-chloro-5'-deoxyadenosine.

- Methylation : The N6 position of the adenine ring is then methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) to produce 5'-Cl-5'-d-N6-mA.

This compound is characterized by its unique modifications at the 5' and N6 positions, enhancing its stability and reactivity compared to other adenine derivatives.

The biological activity of 5'-Cl-5'-d-N6-mA is primarily attributed to its ability to:

- Inhibit Enzymes : It acts as a competitive inhibitor of enzymes involved in nucleoside metabolism.

- Modulate Receptors : The compound binds to adenosine receptors, particularly the A1 subtype, influencing various cellular signaling pathways.

- Incorporate into DNA/RNA : It can be incorporated into nucleic acids, potentially leading to chain termination or mutations .

Adenosine Receptor Interaction

5'-Cl-5'-d-N6-mA has shown high selectivity for the A1 adenosine receptor with a Ki value of 0.51 nM, indicating a strong binding affinity compared to other receptor subtypes (A3, A2A, A2B) with Ki values in the range of hundreds to thousands of nM . This selectivity has implications for its use in pharmacological applications.

Antinociceptive Properties

In animal models, 5'-Cl-5'-d-N6-mA has demonstrated significant antinociceptive effects. For instance:

- In a formalin-induced pain model in mice, doses between 1 and 2 mg/kg inhibited both phases of the nocifensive response.

- In a spared nerve injury (SNI) model, chronic administration (0.5 mg/kg) reduced mechanical allodynia and thermal hyperalgesia without affecting motor coordination or blood pressure .

Case Studies

Several studies have highlighted the potential therapeutic applications of 5'-Cl-5'-d-N6-mA:

- Neuropathic Pain Management : Chronic treatment with this compound reduced activated microglia in the spinal cord, suggesting a mechanism involving modulation of glial cell activity in neuropathic pain contexts .

- Parkinson's Disease Models : In models of Parkinson's disease, it was observed that 5'-Cl-5'-d-N6-mA could prevent abnormal involuntary movements induced by L-DOPA treatment, indicating its potential as a neuroprotective agent .

- Receptor Studies : Functional studies have shown that this compound can significantly alter the frequency and amplitude of synaptic currents in dopaminergic pathways, further supporting its role in neurological disorders .

Comparative Analysis

| Compound | A1 Ki Value (nM) | Biological Activity |

|---|---|---|

| This compound | 0.51 | Potent agonist; antinociceptive effects |

| N6-Methyladenosine | Not specified | Modulates gene expression; less receptor selectivity |

| 5'-Deoxyadenosine | Not specified | Lacks chlorination; different metabolic pathways |

Properties

IUPAC Name |

(2S,3S,4R,5R)-2-(chloromethyl)-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN5O3/c1-13-9-6-10(15-3-14-9)17(4-16-6)11-8(19)7(18)5(2-12)20-11/h3-5,7-8,11,18-19H,2H2,1H3,(H,13,14,15)/t5-,7-,8-,11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVMLWXSKLBTAAU-IOSLPCCCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CCl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CCl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.